REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH:4]=[CH:5][C:6](=[O:7])[NH:8][c:9]1[cH:10][cH:11][cH:12][c:13]([NH:14][c:15]2[cH:16][c:17]([NH:18][c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[n:25][cH:26][n:27]2)[n:28]1)[CH3:29].[CH3:30][C:31]#[N:32].[CH3:34][N:35]([C:36](=[CH:37][CH3:38])[C:39]([OH:40])=[O:41])[CH3:42].[Cl:43][C:44]([C:45]([Cl:46])=[O:47])=[O:48].[ClH:33].[O:49]=[CH:50][N:51]([CH3:52])[CH3:53]>>[CH3:1][N:2]([CH2:3][CH:4]=[CH:5][C:6](=[O:7])[Cl:43])[CH3:29]
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Name
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CN(C)CC=CC(=O)Nc1cccc(Nc2cc(Nc3ccccc3)ncn2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CC=CC(=O)Nc1cccc(Nc2cc(Nc3ccccc3)ncn2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC=C(C(=O)O)N(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C(=O)O)N(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
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CN(C)CC=CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |